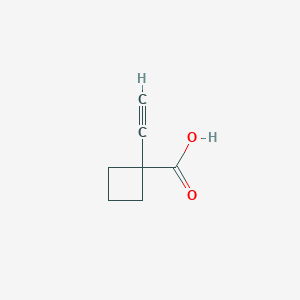

1-Ethynylcyclobutane-1-carboxylic acid

Description

Properties

IUPAC Name |

1-ethynylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2/c1-2-7(6(8)9)4-3-5-7/h1H,3-5H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFBPPOIMRMPOME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(CCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 1-Ethynylcyclobutane-1-carboxylic acid typically follows these key steps:

- Cyclobutane ring formation: Construction of the four-membered ring backbone.

- Ethynyl group introduction: Incorporation of the ethynyl substituent at the 1-position.

- Carboxylation: Introduction of the carboxylic acid group at the 1-position.

These steps may be performed sequentially or combined depending on the chosen synthetic route.

Cyclobutane Ring Formation

The cyclobutane ring can be formed via several methods:

[2+2] Cycloaddition reactions: Photochemical or thermal [2+2] cycloadditions of alkenes are a common approach to form cyclobutane rings with defined substitution patterns. This method allows for the construction of the cyclobutane skeleton required for further functionalization.

Ring closure reactions: Intramolecular cyclization of suitable precursors bearing reactive groups can also afford cyclobutane rings.

Introduction of the Ethynyl Group

The ethynyl substituent at the 1-position can be introduced by:

Nucleophilic substitution or addition reactions: Using ethynyl-containing reagents such as acetylene derivatives or alkynyl metal reagents to replace leaving groups or add across double bonds.

Cross-coupling reactions: Palladium-catalyzed Sonogashira coupling or related methods can be employed to attach ethynyl groups to cyclobutane intermediates.

Carboxylation to Form the Carboxylic Acid

The carboxylic acid group is introduced typically by:

Carboxylation of organometallic intermediates: Reaction of cyclobutyl organometallic species (e.g., Grignard or organolithium reagents) with carbon dioxide under controlled conditions yields the corresponding carboxylic acid.

Hydrolysis of esters or nitriles: Functional groups such as esters or nitriles on the cyclobutane ring can be hydrolyzed under acidic or basic conditions to provide the carboxylic acid.

Representative Preparation Method from Patent Literature

Although direct preparation methods for this compound are scarce, analogous methods for cyclobutane carboxylic acids and ethynyl derivatives provide insight:

| Step | Description | Reaction Conditions | Notes |

|---|---|---|---|

| 1 | Cyclobutane ring formation via [2+2] cycloaddition of alkenes | Photochemical irradiation or thermal conditions | Provides cyclobutane intermediate |

| 2 | Introduction of ethynyl group via Sonogashira coupling | Pd catalyst, base, ethynyl reagent, inert atmosphere | High regioselectivity |

| 3 | Carboxylation of organometallic intermediate | CO2 gas, low temperature, acidic workup | Yields carboxylic acid functionality |

This general approach aligns with synthetic principles used in related cyclobutane carboxylic acid derivatives.

Detailed Research Findings and Data

Table 1: Comparative Data on Preparation Methods of Cyclobutane Carboxylic Acid Derivatives

| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| [2+2] Cycloaddition + Carboxylation | Alkenes | CO2, Pd catalyst, base | 65-80 | >95 | Mild conditions, scalable | Requires photochemical setup |

| Organometallic Carboxylation | Cyclobutyl halides | Mg or Li reagents, CO2 | 70-85 | >90 | High regioselectivity | Sensitive to moisture |

| Nucleophilic Ethynylation | Cyclobutanone derivatives | Ethynyl lithium or acetylide | 60-75 | >90 | Direct ethynyl introduction | Requires handling of reactive alkynyl reagents |

Notes on Reaction Conditions and Optimization

Temperature control: Low temperatures (0–5 °C) are often necessary during organometallic carboxylation to avoid side reactions and decomposition.

Catalyst selection: Palladium catalysts with appropriate ligands enhance ethynyl group introduction efficiency.

Purification: Acid-base extraction, crystallization, or chromatography are used to achieve high purity.

Safety considerations: Handling of acetylene and organometallic reagents requires inert atmosphere and moisture-free conditions.

Chemical Reactions Analysis

1-Ethynylcyclobutane-1-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to produce derivatives like esters or amides.

Reduction: The ethynyl group can be reduced to an ethyl group, altering the compound's reactivity.

Substitution Reactions: The compound can participate in substitution reactions, where functional groups on the cyclobutane ring are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be employed.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation Products: Esters, amides, and carboxylic acids.

Reduction Products: Ethyl derivatives.

Substitution Products: Alkylated or halogenated cyclobutanes.

Scientific Research Applications

1-Ethynylcyclobutane-1-carboxylic acid has several applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: The compound can be used as a probe in biochemical studies to understand enzyme mechanisms.

Medicine: It has potential as a precursor for pharmaceuticals, especially in the development of new drugs.

Industry: Its unique properties make it useful in materials science and the development of new polymers.

Mechanism of Action

The mechanism by which 1-ethynylcyclobutane-1-carboxylic acid exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes, inhibiting or activating them. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Cyclobutane Carboxylic Acid Derivatives

Below is a comparative analysis of 1-ethynylcyclobutane-1-carboxylic acid with structurally related compounds, focusing on synthesis, functional groups, and applications.

Structural and Functional Group Comparisons

Biological Activity

1-Ethynylcyclobutane-1-carboxylic acid (C7H8O2) is a compound characterized by its unique cyclobutane structure and an ethynyl group. Its molecular formula is C7H8O2, and it is represented by the SMILES notation: C#CC1(CCC1)C(=O)O. Despite its structural simplicity, the biological activity of this compound remains underexplored in scientific literature.

Structural Characteristics

- Molecular Formula : C7H8O2

- SMILES : C#CC1(CCC1)C(=O)O

- InChI : InChI=1S/C7H8O2/c1-2-7(6(8)9)4-3-5-7/h1H,3-5H2,(H,8,9)

Predicted Collision Cross Section Data

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 125.05971 | 125.2 |

| [M+Na]+ | 147.04165 | 131.1 |

| [M+NH4]+ | 142.08625 | 127.3 |

| [M+K]+ | 163.01559 | 124.1 |

| [M-H]- | 123.04515 | 115.3 |

Potential Applications

Given its structural features, potential applications of this compound may include:

- Medicinal Chemistry : As a scaffold for developing new therapeutic agents targeting specific diseases.

- Biological Studies : Investigating its role in metabolic pathways or as a potential inhibitor in biochemical assays.

Case Studies and Research Findings

Currently, there are no extensive case studies or detailed research findings specifically focusing on the biological activity of this compound available in the literature. However, related compounds have been studied for their biological properties:

- Similar Compounds : Research on compounds like cyclobutane derivatives has shown promising results in terms of anti-cancer and anti-inflammatory activities.

- Synthetic Pathways : Studies have focused on synthetic methods to produce cyclobutane derivatives with enhanced biological activities, indicating that modifications to the ethynyl or carboxylic acid groups could yield compounds with desirable pharmacological properties.

Future Research Directions

To better understand the biological activity of this compound, future research should focus on:

- Conducting in vitro and in vivo studies to assess its pharmacological effects.

- Exploring structure-activity relationships by modifying the existing structure to enhance efficacy.

- Investigating its interaction with specific biological targets to elucidate its mechanism of action.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-ethynylcyclobutane-1-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : Synthesis often involves cyclization of alkyne precursors or functionalization of preformed cyclobutane rings. For example, a multi-step approach could include:

- Step 1 : Cyclobutane ring formation via [2+2] photocycloaddition of ethylene derivatives.

- Step 2 : Carboxylic acid introduction via oxidation of a methyl group (e.g., KMnO₄ or RuO₄ under acidic conditions).

- Step 3 : Ethynyl group installation via Sonogashira coupling or dehydrohalogenation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Key Techniques :

- ¹H/¹³C NMR : Identify cyclobutane ring protons (δ ~2.5–3.5 ppm) and ethynyl protons (sharp singlet at δ ~2.1–2.3 ppm). Carboxylic acid protons appear broad (~δ 12 ppm) .

- IR Spectroscopy : Confirm carboxylic acid (O-H stretch ~2500–3300 cm⁻¹) and ethynyl C≡C stretch (~2100–2260 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns to distinguish regioisomers .

Q. How should researchers handle stability and storage of this compound?

- Guidelines :

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation of the ethynyl group.

- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and bases (risk of decarboxylation). Use glassware instead of metal containers to prevent catalytic decomposition .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in derivatization reactions of this compound?

- Approach :

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to compare activation energies for ethynyl vs. carboxylate group reactivity.

- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. hexane) on transition states during nucleophilic additions .

Q. What strategies resolve contradictions in reported bioactivity data for cyclobutane carboxylic acid derivatives?

- Analysis Framework :

- Control Experiments : Verify compound purity (>98% via HPLC) and exclude solvent residues (e.g., DMSO) that may skew bioassays .

- Dose-Response Curves : Compare EC₅₀ values across cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity .

- Meta-Analysis : Use platforms like PubChem to aggregate and statistically evaluate disparate datasets, accounting for assay variability (e.g., fluorescence vs. luminescence readouts) .

Q. What mechanistic insights explain the acid-catalyzed decomposition of this compound?

- Experimental Design :

- Kinetic Studies : Perform pH-dependent stability assays (pH 1–7) with UV-Vis monitoring of degradation rates.

- Isotopic Labeling : Use ¹⁸O-labeled H₂O to track carboxylate oxygen exchange via MS .

- Byproduct Identification : GC-MS analysis of CO₂ and alkyne fragments to propose cleavage pathways (e.g., retro-ene reactions) .

Methodological Best Practices

Q. How should researchers design controls for cyclobutane ring strain studies in catalytic applications?

- Recommendations :

- Negative Controls : Use non-strained analogs (e.g., cyclohexane derivatives) to isolate strain effects.

- Positive Controls : Compare with bicyclic systems (e.g., norbornene) to benchmark reactivity .

- Theoretical Benchmarks : Calculate strain energy via molecular mechanics (MMFF94 force field) to correlate with experimental activation barriers .

Q. What protocols ensure reproducibility in synthesizing enantiopure this compound?

- Steps :

- Chiral Resolution : Use HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) .

- Asymmetric Synthesis : Employ Evans oxazolidinones or Sharpless epoxidation to install stereocenters during cyclobutane formation .

- Crystallography : Confirm absolute configuration via X-ray diffraction of single crystals grown in EtOAc/hexane .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.